P-BenzoquinoneForSynthesis
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Overview
Description
P-BenzoquinoneForSynthesis, also known as 1,4-Benzoquinone or para-benzoquinone, is an organic compound with the molecular formula C6H4O2. It is a yellow crystalline solid with a distinctive odor. This compound is widely used in organic synthesis and serves as a precursor to various chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
P-BenzoquinoneForSynthesis can be synthesized through several methods. One common method involves the oxidation of hydroquinone using oxidizing agents such as potassium bromate or hydrogen peroxide . Another method includes the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is environmentally friendly and offers high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of aniline or phenol. The oxidation of aniline is one of the oldest methods but is less favored due to environmental concerns . The catalytic oxidation of benzene with hydrogen peroxide is a more sustainable and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
P-BenzoquinoneForSynthesis undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other quinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium bromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Higher quinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
P-BenzoquinoneForSynthesis has a wide range of applications in scientific research:
Chemistry: Used as a polymerization inhibitor, dye intermediate, and catalyst in various organic reactions.
Biology: Studied for its role in electron transfer processes and as a model compound for biological quinones.
Medicine: Investigated for its potential therapeutic properties and as a component in drug synthesis.
Mechanism of Action
The mechanism of action of P-BenzoquinoneForSynthesis involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical processes. In biological systems, it can participate in electron transfer chains, influencing cellular respiration and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Similar in structure but with an additional benzene ring.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative of P-BenzoquinoneForSynthesis.
Chloranil (tetrachloro-1,4-benzoquinone): A chlorinated derivative with different reactivity.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
119-61-6 |
---|---|
Molecular Formula |
C77H120O42 |
Molecular Weight |
1717.765 |
IUPAC Name |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChI Key |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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